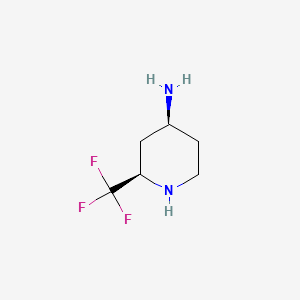
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reductive coupling of trifluoromethylated thioethers using nickel catalysts. This method allows for the efficient formation of the desired compound under mild conditions with excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of functionalized piperidines .
Applications De Recherche Scientifique
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties
Mécanisme D'action
The mechanism of action of Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl modified triazine-based compounds: These compounds also contain trifluoromethyl groups and are used in similar applications.
Trifluoromethylated thioethers: These compounds share the trifluoromethyl group and are synthesized using similar methods.
Uniqueness
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine is unique due to its specific stereochemistry and the presence of the piperidine ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H11F3N2 |
|---|---|
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
(2R,4S)-2-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5,11H,1-3,10H2/t4-,5+/m0/s1 |
Clé InChI |
PCKHPKOYZRMWHW-CRCLSJGQSA-N |
SMILES isomérique |
C1CN[C@H](C[C@H]1N)C(F)(F)F |
SMILES canonique |
C1CNC(CC1N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


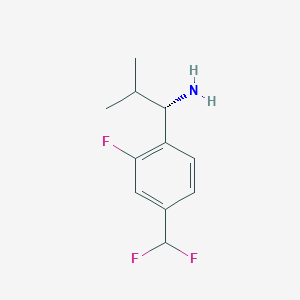
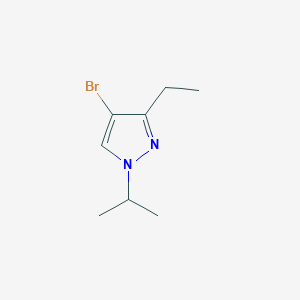
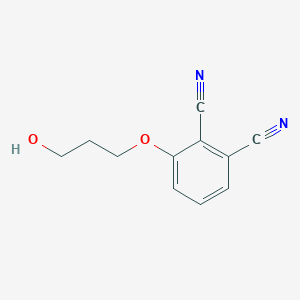


![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)

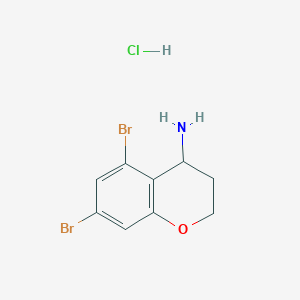


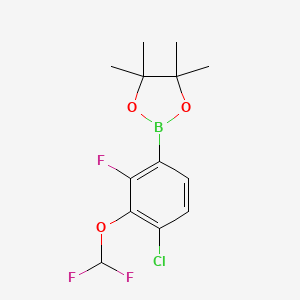
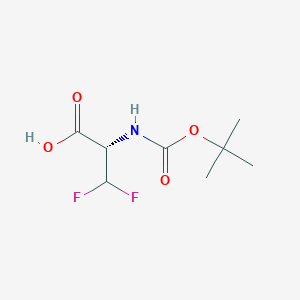
![2-[(Oxan-4-yl)amino]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile](/img/structure/B14031472.png)

